![molecular formula C7H4ClIN2 B1465055 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190314-63-6](/img/structure/B1465055.png)
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C6H3ClIN3 . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine includes a pyrrole moiety fused to a pyridine nucleus . The compound has a molecular weight of 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine are not detailed in the literature, related compounds have shown potent activities against various biological targets. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable for constructing complex molecules with potential biological activity .
Biomedical Research
In biomedical research, this compound has been utilized to develop new medications. Its core structure is similar to that of nucleotides, making it a candidate for the synthesis of analogs that could interact with DNA or RNA, potentially leading to new treatments for genetic diseases .
Neurological Disease Treatment
Researchers have explored the use of pyrrolo[2,3-c]pyridine derivatives in the treatment of neurological diseases. These compounds can cross the blood-brain barrier and have been investigated for their potential to modulate neurotransmitter systems, which is crucial in managing conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Applications
The antidiabetic properties of pyrrolo[2,3-c]pyridine derivatives have been studied, with some compounds showing promise in regulating blood sugar levels. This research is significant for the development of new antidiabetic drugs that could offer alternative mechanisms of action compared to existing medications .
Antimycobacterial Activity
Pyrrolo[2,3-c]pyridine derivatives have demonstrated antimycobacterial activity, suggesting their potential use in combating bacterial infections, particularly tuberculosis. The structural flexibility of these compounds allows for the optimization of their antibacterial properties through chemical modifications .
Antitumor and Antiviral Properties
The antitumor and antiviral activities of pyrrolo[2,3-c]pyridine derivatives have been a focus of research due to their ability to interfere with cellular processes that are essential for the proliferation of cancer cells and viruses. This line of research is crucial for the discovery of new therapeutic agents for cancer and viral infections .
properties
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEDVTPVGSCZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271043 | |
Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1190314-63-6 | |
Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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